molecular formula C20H18N6O5S2 B2788391 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea CAS No. 642949-75-5

1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea

Cat. No.: B2788391
CAS No.: 642949-75-5
M. Wt: 486.52
InChI Key: IXQAWQIJTFPSNN-UHFFFAOYSA-N
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Description

1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea is a complex organic compound that features a combination of pyrimidine, sulfonamide, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Carbamothioyl Group Addition: The carbamothioyl group is added by reacting the sulfonamide derivative with isothiocyanates.

    Nitrobenzamide Formation: Finally, the nitrobenzamide group is introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Amines: Formed from the reduction of nitro groups.

    Hydroxylamines: Intermediate products in reduction reactions.

    Halogenated Derivatives: Formed from halogenation reactions.

Scientific Research Applications

1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a lead compound for drug development.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.

    Protein Binding: It can bind to specific proteins, altering their function and leading to cell death or inhibition of cell growth.

    Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O5S2/c1-12-11-13(2)22-19(21-12)25-33(30,31)15-9-7-14(8-10-15)23-20(32)24-18(27)16-5-3-4-6-17(16)26(28)29/h3-11H,1-2H3,(H,21,22,25)(H2,23,24,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQAWQIJTFPSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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